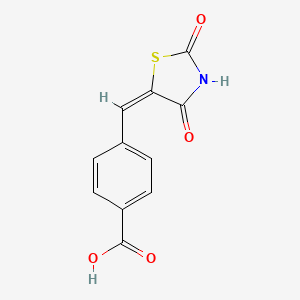

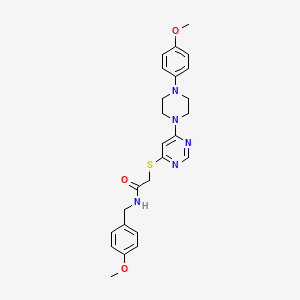

![molecular formula C14H14Cl2FNO B2643158 [4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride CAS No. 2089255-68-3](/img/structure/B2643158.png)

[4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

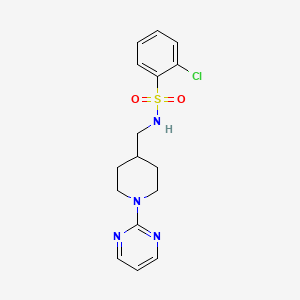

“[4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 2089255-68-3 . It has a molecular weight of 302.18 . The IUPAC name for this compound is (4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl)methanamine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13ClFNO.ClH/c1-9-6-12(4-5-13(9)16)18-14-7-11(15)3-2-10(14)8-17;/h2-7H,8,17H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Novel Polymer Synthesis

A study by Sabbaghian et al. (2015) introduced a new diamine through a multi-step reaction that involved 4-(4-nitrophenoxy) phenol, leading to the creation of poly(keto ether ether amide)s. These polymers exhibited high thermal stability and enhanced solubility due to the unique structure incorporating keto, ether, and aromatic units. This research showcases the application of complex organic compounds in developing new materials with potential applications in various industries, including electronics and biotechnology (Sabbaghian et al., 2015).

Photocatalytic Degradation of Pollutants

In environmental science, Pignatello and Sun (1995) demonstrated the photocatalytic degradation of pesticides in water using a photoassisted Fenton reaction. This process efficiently decomposed contaminants, including metolachlor and methyl parathion, into harmless inorganic compounds. The study highlights the potential of photocatalytic processes in treating water contaminated with agricultural chemicals, contributing to safer environmental practices (Pignatello & Sun, 1995).

Fluorescence Imaging and Metal Ion Detection

Hong et al. (2012) developed fluoroionophores based on diamine-salicylaldehyde derivatives for selective metal ion detection. This work is significant for analytical chemistry and bioimaging, as it provides tools for the specific detection of zinc and cadmium ions. Such compounds have applications in environmental monitoring and medical diagnostics, showcasing the versatility of phenylmethanamine derivatives in creating sensitive and selective sensors (Hong et al., 2012).

Antidepressant Drug Development

In pharmaceutical research, novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have been explored as "biased agonists" of serotonin 5-HT1A receptors by Sniecikowska et al. (2019). These compounds were designed to preferentially activate ERK1/2 phosphorylation pathways over other receptor-mediated effects, showing potent antidepressant-like activity in preclinical models. This indicates the potential of phenylmethanamine derivatives in developing new treatments for depression, with improved efficacy and reduced side effects (Sniecikowska et al., 2019).

Enhanced Drug Delivery Systems

Arun and Reddy (2005) investigated the use of polymeric hydrogels for controlled drug release, utilizing crosslinkers derived from phenylcyanoacrylates. These hydrogels demonstrated variable drug release rates influenced by crosslinking density and drug loading percentage, indicating their potential in creating customizable drug delivery systems. This research contributes to the development of advanced materials for targeted and sustained drug delivery, improving therapeutic outcomes (Arun & Reddy, 2005).

Safety And Hazards

Propriétés

IUPAC Name |

[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFNO.ClH/c1-9-6-12(4-5-13(9)16)18-14-7-11(15)3-2-10(14)8-17;/h2-7H,8,17H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNKURLBOZUDOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=C(C=CC(=C2)Cl)CN)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

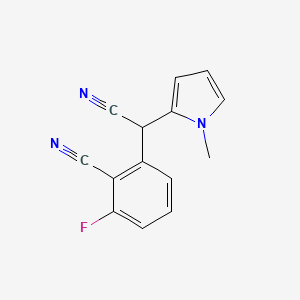

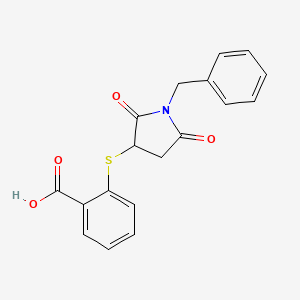

![(4-Chloro-2-methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2643088.png)

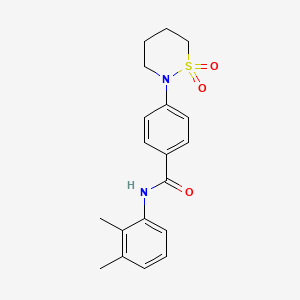

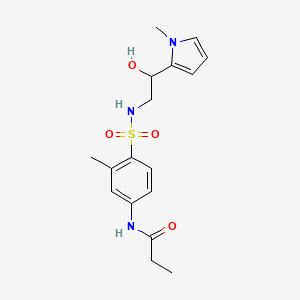

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2643091.png)

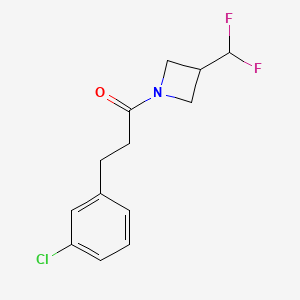

![6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2643092.png)

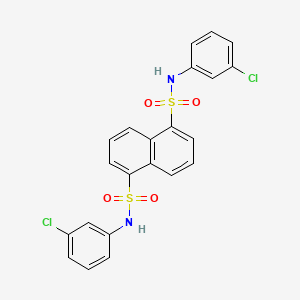

![2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide](/img/structure/B2643093.png)